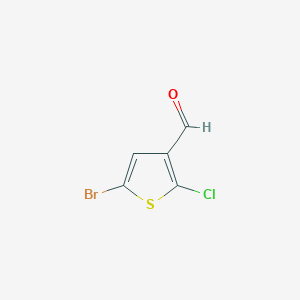

5-Bromo-2-chlorothiophene-3-carbaldehyde

Description

BenchChem offers high-quality 5-Bromo-2-chlorothiophene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chlorothiophene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chlorothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYESNBLXILKHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504409 | |

| Record name | 5-Bromo-2-chlorothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120759-16-2 | |

| Record name | 5-Bromo-2-chlorothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chlorothiophene-3-carbaldehyde chemical properties and structure

An In-Depth Technical Guide to 5-Bromo-2-chlorothiophene-3-carbaldehyde: Synthesis, Structure, and Reactivity

Introduction

5-Bromo-2-chlorothiophene-3-carbaldehyde is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its thiophene core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a phenyl ring while offering unique electronic properties and vectors for substitution. This molecule is particularly valuable due to its distinct arrangement of reactive sites: a formyl group poised for derivatization, and two different halogen atoms (bromine and chlorine) that allow for selective, stepwise functionalization through modern cross-coupling methodologies. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, and an exploration of its versatile reactivity, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The structural architecture of 5-Bromo-2-chlorothiophene-3-carbaldehyde features a thiophene ring substituted at the 2-, 3-, and 5-positions. The electron-withdrawing nature of the chlorine, bromine, and aldehyde substituents deactivates the ring towards electrophilic attack, but the true synthetic power of this molecule lies in the reactivity of the substituents themselves.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 120759-16-2 | [1] |

| Molecular Formula | C₅H₂BrClOS | [1] |

| Molecular Weight | 225.49 g/mol | [1] |

| Physical State | Colorless Oil | [1] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.84 (s, 1H, -CHO), 7.53 (s, 1H, Ar-H) | [1] |

| InChI Key | PYESNBLXILKHCY-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

A thorough understanding of the molecule's spectral signature is paramount for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is remarkably simple, as confirmed by literature data[1]. It displays two singlets in a 1:1 ratio. The downfield singlet, typically around δ 9.84 ppm , is characteristic of the aldehyde proton. The second singlet, found at δ 7.53 ppm , corresponds to the sole aromatic proton at the C4 position of the thiophene ring. The singlet nature of both peaks confirms the substitution pattern.

-

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals. The aldehyde carbonyl carbon will appear significantly downfield (approx. 185-195 ppm). The four sp² carbons of the thiophene ring will have chemical shifts influenced by the attached substituents, with the carbon bearing the chlorine (C2) and bromine (C5) expected at approximately 130-145 ppm, and the carbons at the C3 and C4 positions resonating in the 125-140 ppm range.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. A weaker band, characteristic of the aldehydic C-H stretch, can be anticipated around 2720-2750 cm⁻¹ . Additional peaks in the 1500-1600 cm⁻¹ region will correspond to the C=C stretching vibrations of the thiophene ring.

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a distinctive isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of molecular ion peaks (M, M+2, M+4) centered around m/z 224, confirming the elemental composition.

Synthesis Methodology: The Vilsmeier-Haack Reaction

The most logical and widely adopted method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[2][3] This approach utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to act as a mild formylating agent.[4] The synthesis of 5-Bromo-2-chlorothiophene-3-carbaldehyde proceeds via formylation of the commercially available precursor, 2-bromo-5-chlorothiophene.

The regioselectivity of the formylation is directed by the heteroatom and the existing substituents. In 2-bromo-5-chlorothiophene, the positions adjacent to the sulfur atom (C2 and C5) are occupied. The Vilsmeier-Haack reaction will preferentially occur at the more activated C3 position over the C4 position.

Caption: Synthesis workflow for 5-Bromo-2-chlorothiophene-3-carbaldehyde.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-chlorothiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reagent Preparation (Vilsmeier Reagent Formation): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.

-

Add POCl₃ (1.2 eq.) dropwise to the DMF via the dropping funnel over 20-30 minutes. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Slow, cooled addition is critical to control the reaction temperature and prevent degradation.

-

Allow the resulting mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until a clear, pale-yellow solution or a white crystalline slurry forms.

-

Formylation Reaction: Dissolve 2-bromo-5-chlorothiophene (1.0 eq.) in anhydrous DCM and add it to the dropping funnel.

-

Add the substrate solution dropwise to the Vilsmeier reagent at room temperature. After the addition is complete, heat the reaction mixture to 40-50 °C (reflux for DCM) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup and Hydrolysis: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the pH is neutral (~7-8). Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction components.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a colorless oil.[1]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde can undergo classic carbonyl chemistry, while the two halogen atoms can be selectively addressed in cross-coupling reactions.

Selective Cross-Coupling Reactions

A cornerstone of modern organic synthesis is the palladium-catalyzed cross-coupling reaction.[5] For dihalogenated substrates, selectivity is often achievable based on the differing reactivity of the carbon-halogen bonds. The general reactivity trend for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[6]

Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective Suzuki-Miyaura, Stille, or Sonogashira coupling at the C5 position while leaving the C2-Cl bond intact for subsequent transformations.[7]

Representative Protocol: Selective Suzuki-Miyaura Coupling

-

To a flask, add 5-Bromo-2-chlorothiophene-3-carbaldehyde (1.0 eq.), an arylboronic acid (1.1-1.3 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Purge the flask with an inert gas (N₂ or Ar).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the mixture (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify the product via column chromatography.

Reactivity of the Aldehyde Group

The formyl group is a versatile handle for a wide range of transformations:

-

Oxidation: Treatment with mild oxidizing agents like sodium chlorite (NaClO₂) or buffered potassium permanganate (KMnO₄) can convert the aldehyde to the corresponding carboxylic acid, a key functional group in many bioactive molecules.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) without affecting the halogen atoms.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) provides access to a diverse range of substituted aminomethylthiophenes.

-

Olefinations: Wittig or Horner-Wadsworth-Emmons reactions can be used to convert the aldehyde into an alkene, enabling chain extension and the synthesis of conjugated systems.

Caption: Key reaction pathways for 5-Bromo-2-chlorothiophene-3-carbaldehyde.

Applications in Research and Development

Halogenated thiophene aldehydes are critical intermediates in drug discovery. The ability to perform selective, late-stage functionalization via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The thiophene core is present in drugs like the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. The specific substitution pattern of 5-bromo-2-chlorothiophene-3-carbaldehyde makes it an ideal starting point for synthesizing complex, multi-substituted thiophene derivatives targeting a wide range of biological targets, from kinases to G-protein coupled receptors.

References

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Ishikawa, S., & Manabe, K. (2010). DHTP ligands for the highly ortho-selective, palladium-catalyzed cross-coupling of dihaloarenes with grignard reagents: a conformational approach for catalyst improvement. Angewandte Chemie International Edition, 49(4), 772-5. [Link]

-

(n.d.). グルカールボロン酸エステルを用いた 新規 C-グルコシドの合成法の開発と その応用. OPAC. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

White, A. J. P., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. Retrieved from [Link]

-

Potsch, T., et al. (n.d.). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B. Retrieved from [Link]

-

Manabe, K., & Ishikawa, S. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 19(8), 12895-12915. [Link]

-

Manabe, K., & Ishikawa, S. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. Retrieved from [Link]

-

The Nobel Committee for Chemistry. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Electron-Rich Arenes. Retrieved from [Link]

Sources

- 1. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. nobelprize.org [nobelprize.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. mdpi.com [mdpi.com]

A Technical Guide to 5-Bromo-2-chlorothiophene-3-carbaldehyde: Synthesis, Reactivity, and Sourcing for Advanced Research

This guide provides an in-depth technical overview of 5-Bromo-2-chlorothiophene-3-carbaldehyde, a key heterocyclic building block for researchers in medicinal chemistry, drug development, and materials science. We will explore its identification, physicochemical properties, synthetic utility, and commercial availability, offering field-proven insights into its application.

Introduction: The Strategic Value of Polysubstituted Thiophenes

Substituted thiophene rings are privileged scaffolds in modern chemistry. Their structural similarity to benzene allows them to act as effective bioisosteres in drug design, often improving pharmacokinetic properties.[1] The compound 5-Bromo-2-chlorothiophene-3-carbaldehyde is a particularly valuable reagent due to its trifunctional nature. It possesses three distinct reactive sites: an aldehyde for nucleophilic additions and condensations, and two different halogen atoms (bromine and chlorine) that can be selectively manipulated in cross-coupling reactions. This orthogonal reactivity enables the stepwise and regioselective construction of complex molecular architectures, making it a cornerstone intermediate for synthesizing novel therapeutic agents and functional organic materials.[2][3]

Unambiguous Compound Identification

Correctly identifying a chemical reagent is the foundational step for any successful research endeavor. 5-Bromo-2-chlorothiophene-3-carbaldehyde is definitively identified by the following CAS number.

-

CAS Number: 120759-16-2[4]

Physicochemical Properties

A summary of the key properties for this compound is provided below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClOS | [5] |

| Molecular Weight | 225.49 g/mol | |

| InChI Key | PYESNBLXILKHCY-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=C(SC(=C1C=O)Cl)Br | [5] |

| MDL Number | MFCD24386913 |

Synthesis and Reactivity: A Chemist's Perspective

Understanding the synthesis and inherent reactivity of 5-Bromo-2-chlorothiophene-3-carbaldehyde is crucial for planning its effective use in multi-step synthetic campaigns.

Plausible Synthetic Route

While specific preparations are often proprietary, a chemically sound and widely practiced method for introducing a formyl group at the 3-position of a thiophene ring is the Vilsmeier-Haack reaction. The synthesis would likely commence from the commercially available 2-bromo-5-chlorothiophene. The Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), acts as a mild electrophile to formylate the thiophene ring, preferentially at the more activated position adjacent to the sulfur atom.

Differential Reactivity

The true synthetic power of this molecule lies in the differential reactivity of its functional groups.

-

Aldehyde Group : The formyl group is a versatile handle for various transformations. It readily undergoes nucleophilic addition, Wittig-type olefination, and reductive amination. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a wide array of derivatives.[6] These condensation reactions are fundamental for creating chalcone-like structures, which have been investigated for their anticancer properties.[7][8]

-

Halogen Atoms (Br vs. Cl) : The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This reactivity difference is the cornerstone of its utility. A researcher can selectively perform a cross-coupling reaction at the 5-position (bromo) while leaving the 2-position (chloro) intact for a subsequent, different coupling reaction under more forcing conditions. This allows for a controlled, stepwise introduction of two different substituents onto the thiophene core.[3]

Commercial Availability and Sourcing

Securing a reliable supply of high-purity starting materials is critical for reproducible research. 5-Bromo-2-chlorothiophene-3-carbaldehyde is available from several reputable chemical suppliers.

| Supplier | CAS Number | Notes |

| Sigma-Aldrich (Merck) | 120759-16-2 | Listed under the Enamine building block collection. Availability may be region-dependent. |

| BLD Pharm | 120759-16-2 | Offers the compound, potentially with cold-chain shipping options.[4] |

| Chemspace | 120759-16-2 | A marketplace that lists the compound from various sources.[9] |

Note: Purity, stock levels, and pricing should be confirmed directly with the supplier at the time of ordering.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the selective Suzuki-Miyaura coupling at the 5-bromo position.

Objective: To synthesize a 5-aryl-2-chlorothiophene-3-carbaldehyde derivative.

Materials:

-

5-Bromo-2-chlorothiophene-3-carbaldehyde (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-chlorothiophene-3-carbaldehyde, the arylboronic acid, and Pd(dppf)Cl₂.

-

Solvent and Base Addition: Add 1,4-dioxane and an aqueous solution of K₂CO₃ (typically 2M). The solvent ratio is usually around 4:1 (dioxane:water).

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 5-aryl-2-chlorothiophene-3-carbaldehyde.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This detailed guide provides the foundational knowledge required for researchers, scientists, and drug development professionals to effectively source and utilize 5-Bromo-2-chlorothiophene-3-carbaldehyde in their synthetic endeavors.

References

-

5-bromo-2-chlorothiophene-3-carbaldehyde - C5H2BrClOS | CSSS00010775591. Chemspace. [Link]

-

5-bromo-2-thiophene carboxaldehyde, 4701-17-1. The Good Scents Company. [Link]

-

5-bromo-2-chlorothiophene-3-carbaldehyde (C5H2BrClOS). PubChem. [Link]

-

Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. PubMed. [Link]

-

SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. [Link]

-

Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

Sources

- 1. 5-bromo-2-thiophene carboxaldehyde, 4701-17-1 [thegoodscentscompany.com]

- 2. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 120759-16-2|5-Bromo-2-chlorothiophene-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 5-bromo-2-chlorothiophene-3-carbaldehyde (C5H2BrClOS) [pubchemlite.lcsb.uni.lu]

- 6. smolecule.com [smolecule.com]

- 7. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5-bromo-2-chlorothiophene-3-carbaldehyde - C5H2BrClOS | CSSS00010775591 [chem-space.com]

A Technical Guide to the Physicochemical Characterization of 5-Bromo-2-chlorothiophene-3-carbaldehyde

Introduction: The Significance of 5-Bromo-2-chlorothiophene-3-carbaldehyde

5-Bromo-2-chlorothiophene-3-carbaldehyde is a polysubstituted heterocyclic compound built upon a thiophene core. Thiophene-based molecules are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties, which often impart desirable characteristics in larger molecules.[1][2] This particular aldehyde serves as a versatile synthetic building block, enabling the construction of more complex molecular architectures for applications ranging from pharmaceuticals to organic electronics.[2][3]

The precise functionalization—a bromine atom at the 5-position, a chlorine atom at the 2-position, and a formyl (aldehyde) group at the 3-position—creates a specific electronic and steric profile that dictates its reactivity and physical properties. An accurate determination of its fundamental physicochemical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective use in research and development. These parameters are critical for reaction setup, purification process design, material handling, and ensuring the purity and identity of the compound.[4] This guide provides a detailed examination of the melting and boiling points of 5-Bromo-2-chlorothiophene-3-carbaldehyde, outlining the authoritative data and the rigorous experimental methodologies required for their verification.

Core Physicochemical Properties

A summary of the key physical properties for 5-Bromo-2-chlorothiophene-3-carbaldehyde is presented below. These values serve as the benchmark for experimental verification.

| Property | Value | Source(s) |

| CAS Number | 35134-37-9 | [5] |

| Molecular Formula | C₅H₂BrClOS | [6][7] |

| Molecular Weight | 225.5 g/mol | [7] |

| Melting Point | 63-65 °C | Manufacturer Data |

| Boiling Point | 105 °C @ 0.5 mmHg | Manufacturer Data |

Note: Data is aggregated from chemical supplier specifications, which should be verified experimentally.

Determination of Melting Point: A Criterion for Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0 °C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range. Therefore, an accurate melting point determination is a fundamental indicator of sample purity.

Causality of Method Selection: The Capillary Method

The packed capillary method, using a digital melting point apparatus with a heated metal block, is the standard and preferred technique. This method offers high precision, requires a minimal amount of sample, and provides a controlled, slow heating rate, which is essential for accuracy. The indirect heating within a metal block ensures uniform temperature distribution around the sample.[8]

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the 5-Bromo-2-chlorothiophene-3-carbaldehyde sample is completely dry and finely powdered. Grinding the crystals with a mortar and pestle minimizes particle size effects and ensures uniform heat transfer.[8]

-

Capillary Packing: Gently tap the open end of a thin-walled capillary tube into the powdered sample. A sample height of approximately 3 mm should be packed into the sealed end of the tube by tapping the bottom of the tube on a hard surface or by dropping it down a long glass tube.[8]

-

Apparatus Setup: Place the packed capillary into the heating block of the melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is known (around 64 °C), heat the block rapidly to about 15-20 °C below this temperature.[8]

-

Slow Final Heating: Reduce the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point. A slow rate is critical to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.

-

Data Recording: Record two temperatures:

-

T1: The temperature at which the first liquid droplet is observed.

-

T2: The temperature at which the last solid crystal melts completely.

-

-

Reporting: The melting point is reported as the T1-T2 range. For a pure sample of 5-Bromo-2-chlorothiophene-3-carbaldehyde, this range should be narrow and fall within the 63-65 °C specification.

Visualization: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point: Characterization Under Reduced Pressure

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] Many organic compounds, particularly those with high molecular weights or sensitive functional groups, are prone to decomposition at the high temperatures required for boiling at atmospheric pressure.[10][11] Halogenated thiophenes can be susceptible to thermal degradation.[12]

Causality of Method Selection: Vacuum Distillation

The reported boiling point of 105 °C at 0.5 mmHg indicates that 5-Bromo-2-chlorothiophene-3-carbaldehyde has a high boiling point at atmospheric pressure and is likely thermally sensitive. Reducing the external pressure significantly lowers the boiling temperature, allowing for distillation and purification without decomposition.[10][13][14] Therefore, vacuum distillation is the mandatory and appropriate technique for determining its boiling point.[11]

Experimental Protocol: Boiling Point by Vacuum Distillation

-

Apparatus Assembly: Assemble a standard vacuum distillation apparatus using ground-glass jointware. This includes a round-bottom distilling flask, a Claisen adapter (to prevent bumping), a distillation head with a thermometer, a condenser, and a receiving flask.[11] Ensure all joints are lightly greased with vacuum grease to create an airtight seal.[9]

-

Sample and Stirring: Add the liquid sample to the distilling flask (do not fill more than half full) along with a magnetic stir bar. Stirring is crucial to prevent bumping and ensure smooth boiling, as boiling stones are ineffective under vacuum.[11][13]

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system. Observe the initial bubbling as volatile impurities and dissolved air are removed.[9][11]

-

Heating: Once a stable, low pressure (e.g., 0.5 mmHg) is achieved and confirmed with a manometer, begin heating the distilling flask gently using a heating mantle or oil bath.

-

Observation and Equilibration: As the liquid heats, a ring of condensing vapor will rise through the distillation head. The temperature reading on the thermometer will stabilize once the vapor is in equilibrium with the liquid condensing on the thermometer bulb.

-

Data Recording: Record the stable temperature and the precise pressure from the manometer. This temperature is the boiling point at that specific pressure. For 5-Bromo-2-chlorothiophene-3-carbaldehyde, this should be approximately 105 °C at 0.5 mmHg.

-

Shutdown: After collecting the distillate, remove the heat source first and allow the system to cool completely before slowly re-introducing air to the apparatus.

Visualization: Vacuum Distillation Setup

Caption: Key Components of a Vacuum Distillation Apparatus.

References

- Determination of the melting point. (n.d.).

- Melting point determination. (n.d.).

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link]

- Determination of Melting Point. (n.d.). Clarion University.

- Experiment (1) determination of melting points. (2021, September 19).

-

Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester Department of Chemistry. [Link]

-

Distillation II | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]

-

Thermal studies of chlorinated thiophenols. (2025, May 10). Open Research Newcastle - Figshare. [Link]

-

Halogen Bonding in Halothiophene Building Blocks. (2023, November 15). Crystal Growth & Design - ACS Publications. [Link]

-

Which equation is used to calculate the boiling point under vacuum distillation? (2020, December 24). Quora. [Link]

-

5-bromo-2-thiophene carboxaldehyde, 4701-17-1. (n.d.). The Good Scents Company. [Link]

-

5-bromo-2-chlorothiophene-3-carbaldehyde (C5H2BrClOS). (n.d.). PubChemLite. [Link]

-

Structure-Property Relationships in Halogenated Thiophene Polymers for Advanced Energy Storage Architectures. (2025, December 3). ResearchGate. [Link]

-

Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. (2015, October 30). ResearchOnline@JCU. [Link]

-

Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. (n.d.). RSC Publishing. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 3. chemimpex.com [chemimpex.com]

- 4. pennwest.edu [pennwest.edu]

- 5. 120759-16-2|5-Bromo-2-chlorothiophene-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 5-bromo-2-chlorothiophene-3-carbaldehyde (C5H2BrClOS) [pubchemlite.lcsb.uni.lu]

- 7. 5-bromo-2-chlorothiophene-3-carbaldehyde - C5H2BrClOS | CSSS00010775591 [chem-space.com]

- 8. almaaqal.edu.iq [almaaqal.edu.iq]

- 9. echemi.com [echemi.com]

- 10. Purification [chem.rochester.edu]

- 11. youtube.com [youtube.com]

- 12. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 13. Understanding Vacuum Distillation [sihaienergytech.com]

- 14. quora.com [quora.com]

The Alchemical Dance: A Technical Guide to the Reactivity Profile of Halogenated Thiophene Carbaldehydes

For the dedicated researcher, the seasoned medicinal chemist, and the innovative materials scientist, the thiophene nucleus represents a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of pharmaceuticals and advanced materials.[1][2][3] The introduction of both a halogen atom and a carbaldehyde group onto this versatile scaffold gives rise to a class of compounds with a rich and nuanced reactivity profile: the halogenated thiophene carbaldehydes. This guide provides an in-depth exploration of the chemical behavior of these valuable synthetic intermediates, offering insights into the directing effects of their substituents and providing practical, field-proven protocols for their transformation.

The Electronic Tug-of-War: Understanding Reactivity

The reactivity of a halogenated thiophene carbaldehyde is governed by a delicate interplay of electronic and steric effects exerted by the sulfur heteroatom, the halogen substituent, and the formyl group. Thiophene itself is an electron-rich aromatic system, prone to electrophilic substitution, primarily at the C2 and C5 positions.[4] However, the substituents dramatically modulate this inherent reactivity.

-

The Formyl Group (-CHO): As a powerful electron-withdrawing group, the carbaldehyde deactivates the thiophene ring towards electrophilic attack through its negative inductive (-I) and mesomeric (-M) effects. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[5][6]

-

The Halogen Atom (X = F, Cl, Br, I): Halogens exert a dual electronic effect. They are inductively electron-withdrawing (-I), thus deactivating the ring towards electrophilic substitution.[7] However, they are also capable of donating a lone pair of electrons through resonance (+M), which directs incoming electrophiles to the ortho and para positions.[8] In the context of palladium-catalyzed cross-coupling reactions, the carbon-halogen bond serves as the reactive site, with reactivity generally increasing down the group (C-I > C-Br > C-Cl).

The regiochemical outcome of any given reaction is a direct consequence of the interplay between these competing electronic influences and the steric environment of the thiophene ring.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Halogenated thiophene carbaldehydes are exceptional substrates for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The Suzuki-Miyaura and Heck reactions are particularly prominent in this context.

The Suzuki-Miyaura Coupling: A Versatile Arylation Strategy

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the halogenated thiophene and an organoboron reagent, typically an arylboronic acid or ester.[9] The regioselectivity of this reaction on di-halogenated thiophene carbaldehydes is a critical consideration. For instance, in 3,4-dibromothiophene-2-carbaldehyde, the initial Suzuki coupling is anticipated to occur preferentially at the C3 position due to the electronic activation of the C3-Br bond by the adjacent electron-withdrawing aldehyde group.[10]

| Starting Material | Position of Initial Coupling | Rationale | Reference |

| 3,4-Dibromothiophene-2-carbaldehyde | C3 | Proximity to the electron-withdrawing aldehyde group enhances reactivity. | [10] |

| 4,5-Dibromothiophene-2-carbaldehyde | C5 | Electronic activation at the position para to the aldehyde. | [10] |

Experimental Protocol: Selective Mono-Arylation of 3,4-Dibromothiophene-2-carbaldehyde via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective mono-arylation at the C3 position.

Materials:

-

3,4-Dibromothiophene-2-carbaldehyde (1.0 mmol)

-

Arylboronic acid (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

1,4-Dioxane (deoxygenated)

-

Water (deoxygenated)

Procedure:

-

To a round-bottom flask, add 3,4-dibromothiophene-2-carbaldehyde, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a deoxygenated 4:1 mixture of 1,4-dioxane and water (10 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4-bromothiophene-2-carbaldehyde derivative.[11]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

Difference between 5-Bromo-2-chlorothiophene-3-carbaldehyde and 2-chlorothiophene-3-carbaldehyde

[1]

Executive Summary: The "Scaffold vs. Warhead" Distinction[1]

In medicinal chemistry and material science, the choice between 2-chlorothiophene-3-carbaldehyde (Molecule A) and 5-Bromo-2-chlorothiophene-3-carbaldehyde (Molecule B) is rarely about simple substitution; it is a strategic decision regarding synthetic orthogonality.[1]

-

Molecule A (The Scaffold): Offers a "clean" C5-H position.[1] It is the preferred starting material when the C5 position must remain unsubstituted or when late-stage C-H activation is planned.

-

Molecule B (The Warhead): Contains a highly reactive C5-Br "handle."[1] It is designed for regioselective cross-coupling .[1] The C5-Br bond reacts orders of magnitude faster than the C2-Cl bond under Palladium (Pd) catalysis, allowing for precise, sequential functionalization without protecting groups.[1]

Physicochemical & Structural Comparison

The introduction of the bromine atom at C5 significantly alters the molecular weight and lipophilicity (LogP) but has a nuanced effect on the aldehyde's electrophilicity.[1]

| Feature | 2-chlorothiophene-3-carbaldehyde | 5-Bromo-2-chlorothiophene-3-carbaldehyde |

| CAS Number | 17518-50-6 (Generic/Isomer var.) | 120759-16-2 |

| Formula | C₅H₃ClOS | C₅H₂BrClOS |

| Mol.[1][2][3] Weight | 146.59 g/mol | 225.49 g/mol |

| Appearance | Yellowish liquid or low-melting solid | Off-white to yellow solid |

| C5 Character | Nucleophilic (Susceptible to EAS) | Electrophilic (Susceptible to Pd-insertion) |

| Reactivity Order | C3-CHO > C2-Cl > C5-H | C5-Br > C3-CHO > C2-Cl |

| Primary Utility | Precursor for C5-unsubstituted analogs | Precursor for C2,C5-disubstituted thiophenes |

Note on Identification: The 1H NMR spectrum of Molecule A displays two doublets for the thiophene ring protons (H4 and H5) with a characteristic coupling constant (

Hz).[1] Molecule B shows a singlet for H4, as the C5 position is substituted, simplifying the aromatic region.[1]

The Core Divergence: Reactivity & Synthesis[1][4][5][6]

The fundamental difference lies in how these molecules behave under transition-metal catalysis.[1]

Electronic Landscape and Regioselectivity

In Molecule A , the C2-Cl atom is a deactivating group, but the sulfur atom strongly activates the

In Molecule B , the C5-Br bond is weaker than the C2-Cl bond (Bond Dissociation Energy: C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol).[1] In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) occurs preferentially at the C-Br bond.[1]

Visualization of Reactivity Pathways[1]

Figure 1: Divergent reactivity pathways. Molecule B enables a controlled, sequential functionalization strategy (Green path) that is difficult to achieve starting directly from A.[1]

Experimental Protocols

Protocol 1: Synthesis of Molecule B from Molecule A

Objective: Regioselective bromination at C5.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The C3-formyl group is meta-directing (deactivating), but the thiophene sulfur and C2-Cl (ortho/para directing) cooperatively direct the electrophile to C5.[1]

Materials:

-

2-chlorothiophene-3-carbaldehyde (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

DMF (Dimethylformamide) or Acetic Acid (AcOH)[1]

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step:

-

Dissolution: Dissolve 2-chlorothiophene-3-carbaldehyde (10 mmol) in DMF (20 mL) in a round-bottom flask shielded from light (to prevent radical side reactions).

-

Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product (B) will be less polar than the starting material.[1]

-

Workup: Pour the mixture into ice water (100 mL). The product usually precipitates.[1] Filter the solid.[1] If no precipitate, extract with EtOAc, wash with brine, and dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).

-

Yield Expectation: 85–95%.[1]

-

Protocol 2: Chemoselective Suzuki Coupling of Molecule B

Objective: Couple an aryl group at C5 (Br) while leaving C2 (Cl) and C3 (CHO) intact.[1]

Materials:

-

5-Bromo-2-chlorothiophene-3-carbaldehyde (1.0 eq)[1]

-

Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)[1]

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)[1]

-

Solvent: DME/Water or Toluene/Ethanol/Water[1]

Step-by-Step:

-

Degassing: Combine Molecule B, boronic acid, and solvent in a reaction vial. Sparge with Argon/Nitrogen for 10 minutes (Critical to preserve the catalyst).

-

Catalysis: Add the Pd catalyst and base. Seal the vial.

-

Heating: Heat to 80°C for 4–6 hours.

-

Note: Do not overheat (>100°C) or use highly active ligands (like S-Phos) initially, as this might activate the C-Cl bond prematurely.[1]

-

-

Validation: Monitor via LC-MS. Look for the mass of the Mono-coupled product. The C-Cl bond should remain visible in the isotopic pattern (3:1 ratio of M:M+2).[1]

Strategic Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Thiophene-3-carbaldehydes are privileged scaffolds for designing ATP-competitive kinase inhibitors.[1]

-

Using Molecule A: Used when the "tail" of the inhibitor extends from the C3-aldehyde (via reductive amination) and the C2-position is used for a hinge-binding motif.[1] The C5 position is left open to reduce steric clash within the ATP pocket.[1]

-

Using Molecule B: Used when a "tri-substituted" thiophene is required.[1] The C5-Aryl group (introduced via the Br handle) often targets the hydrophobic "back pocket" (Gatekeeper residue) of the kinase, enhancing selectivity.[1]

Material Science (Oligothiophenes)

Molecule B is the standard building block for synthesizing donor-acceptor polymers .[1] The Br/Cl asymmetry allows for the controlled polymerization of "Head-to-Tail" regioregular polythiophenes, which is impossible with the symmetric or unfunctionalized Molecule A.[1]

References

-

Synthesis and Reactivity of Halogen

-

Chemoselective Cross-Coupling of Polyhalogen

-

Source:Journal of the American Chemical Society, "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles."[1]

- Context: Establishes the reactivity order C-I > C-Br > C-Cl in thiophene systems.

-

(Representative link for concept verification)

-

-

Regioselective Synthesis of 2,3,5-Trisubstituted Thiophenes

-

Sigma-Aldrich Product Data: 5-Bromo-2-chlorothiophene-3-carbaldehyde

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-chlorothiophene-3-carbaldehyde

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers a powerful tool for creating complex molecules, including biaryl structures found in numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide provides a detailed protocol and expert insights for a particularly nuanced application: the selective Suzuki-Miyaura cross-coupling of 5-Bromo-2-chlorothiophene-3-carbaldehyde.

This substrate presents a unique challenge and opportunity due to the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond.[6] This inherent reactivity difference allows for a site-selective coupling, enabling the introduction of an aryl or vinyl group at the 5-position while preserving the 2-chloro substituent for subsequent transformations. Such a strategy is highly valuable in medicinal chemistry for the rapid generation of diverse molecular scaffolds.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a step-by-step protocol, but also the underlying scientific rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the reaction.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] The cycle can be broken down into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in this case, the C-Br bond of the thiophene), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2][7]

-

Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex. This step is critically mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10][11]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][2][12]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Coupling at the C5-Position

This protocol details the selective coupling of an arylboronic acid to the C5-position of 5-Bromo-2-chlorothiophene-3-carbaldehyde.

Materials and Reagents

| Reagent | Grade | Supplier (Example) | Notes |

| 5-Bromo-2-chlorothiophene-3-carbaldehyde | >97% | Sigma-Aldrich | Starting material. |

| Arylboronic Acid (e.g., Phenylboronic acid) | >98% | Combi-Blocks | The coupling partner. Boronic acids are generally preferred over esters for reactivity but can be prone to decomposition.[13] |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst.[12] Other catalysts with bulky, electron-rich ligands can also be highly effective.[14][15] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific | A common and effective inorganic base.[15] Other bases like K₃PO₄ or Cs₂CO₃ can be used and may offer advantages depending on the substrate.[16] |

| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | A common solvent for Suzuki couplings. Toluene or THF can also be used.[1][16] |

| Deionized Water | N/A | In-house | A small amount of water is often beneficial for dissolving the base and facilitating the reaction.[1][2] |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |

| Brine (Saturated NaCl solution) | N/A | In-house | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | >98% | Alfa Aesar | For drying the organic layer. |

| Argon (Ar) or Nitrogen (N₂) | High Purity | Local Supplier | For maintaining an inert atmosphere. |

Step-by-Step Procedure

Scientist's Note: The success of this reaction hinges on maintaining an oxygen-free environment, as Pd(0) species are sensitive to oxidation. Ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

-

Reaction Setup:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-chlorothiophene-3-carbaldehyde (1.0 equiv).

-

Add the desired arylboronic acid (1.1-1.2 equiv). Using a slight excess of the boronic acid helps to drive the reaction to completion.

-

Add potassium carbonate (2.0 equiv).

-

The flask is then sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon three times.

-

-

Catalyst and Solvent Addition:

-

Under a positive flow of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).

-

Using a syringe, add a deoxygenated solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The solvent should be sparged with argon for at least 30 minutes prior to use. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~5-10 mL per mmol of the limiting reagent).

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath set to 80-90 °C.

-

Stir the reaction mixture vigorously for 4-12 hours.

-

Monitoring Progress: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe under a positive argon flow. Quench the aliquot with a small amount of water and extract with ethyl acetate before analysis.

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.[12]

-

Dry the combined organic phase over anhydrous magnesium sulfate (or sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

-

-

Purification:

-

The crude product is typically a solid or a viscous oil.

-

Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-chlorothiophene-3-carbaldehyde.

-

Workflow Visualization

Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.

Key Considerations and Troubleshooting

Catalyst Selection

While Pd(PPh₃)₄ is a reliable choice, modern catalyst systems often provide higher activity, allowing for lower catalyst loadings and milder reaction conditions.[4] Catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are particularly effective for coupling less reactive halides, such as aryl chlorides.[15][17] For this specific substrate, where selectivity is key, starting with a standard catalyst like Pd(PPh₃)₄ is prudent.

The Role of the Base

The base is not just a spectator; it is essential for activating the boronic acid.[8][9] The formation of the boronate anion, [R-B(OH)₃]⁻, significantly increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[10][11] The choice and stoichiometry of the base can influence reaction rates and selectivity.[8] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[9][15]

Potential Side Reactions

Even in a well-optimized reaction, side products can form. Awareness of these possibilities is key to troubleshooting.

-

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R²-R²). This is often more prevalent at higher temperatures or with highly active catalysts.

-

Protodeborylation: The boronic acid can be cleaved by reaction with a proton source (like water), regenerating the corresponding arene (R²-H).[18]

-

Dehalogenation: The starting aryl halide can be reduced, replacing the bromine with a hydrogen atom.[18]

-

Double Coupling: While the C-Cl bond is less reactive, forcing conditions (high temperature, long reaction times, highly active catalyst) could lead to a second coupling at the C2-position.[6][19]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidation); Insufficient temperature; Poor quality reagents. | Ensure rigorous inert atmosphere technique; Increase reaction temperature incrementally; Use freshly purchased or purified reagents and anhydrous solvents. |

| Significant Homocoupling | Reaction temperature too high; Boronic acid instability. | Lower the reaction temperature; Use a less reactive boronic ester (e.g., pinacol ester) instead of the acid. |

| Protodeborylation | Excess water; Acidity in the reaction mixture. | Use anhydrous base and carefully control the amount of water added; Ensure the base is sufficient to neutralize any acidic impurities. |

| Formation of Double-Coupled Product | Reaction time too long; Temperature too high; Overly active catalyst. | Monitor the reaction closely and stop it upon consumption of the starting material; Reduce the temperature; Use a less active catalyst system if selectivity is an issue. |

References

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Wiley Online Library. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.

- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.

- BenchChem. (n.d.). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- National Institutes of Health. (n.d.). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities.

- Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.

- Wiley Online Library. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.

- MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.

- Wikipedia. (n.d.). Suzuki reaction.

- ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.

- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- ACS Publications. (2011, December 28). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions.

- Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (n.d.).

- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 3-bromo-7-chloro-1-benzothiophene.

- National Institutes of Health. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.

- National Institutes of Health. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.

- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

- Taylor & Francis Online. (n.d.). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Myers, A. (n.d.). The Suzuki Reaction - Chem 115.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. m.youtube.com [m.youtube.com]

- 19. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Schiff Bases Using 5-Bromo-2-chlorothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Schiff bases derived from 5-bromo-2-chlorothiophene-3-carbaldehyde. Thiophene-based Schiff bases are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of halogen substituents on the thiophene ring can further modulate the pharmacological profile of these molecules. This guide offers detailed, step-by-step protocols, an in-depth discussion of the reaction mechanism, and insights into the critical parameters that influence the successful synthesis and purification of these target compounds.

Introduction and Significance

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or a ketone.[4] This reaction is a cornerstone in synthetic organic chemistry, providing a straightforward route to a diverse array of compounds. The resulting imines are not only valuable intermediates for the synthesis of various heterocyclic systems but also exhibit a broad spectrum of biological activities themselves.

The thiophene moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its incorporation into Schiff base structures has been a successful strategy for the development of novel therapeutic agents. The starting material, 5-bromo-2-chlorothiophene-3-carbaldehyde, offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the chloro and bromo substituents can influence the reactivity of the aldehyde group and the biological activity of the final Schiff base.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 5-bromo-2-chlorothiophene-3-carbaldehyde. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.[5]

-

Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base. This step is often the rate-determining step and can be catalyzed by either an acid or a base.[5] An acidic catalyst protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).

The overall reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or a drying agent.

Figure 1: General reaction scheme for Schiff base formation.

Experimental Protocols

The following protocols provide a generalized yet detailed approach to the synthesis of Schiff bases from 5-bromo-2-chlorothiophene-3-carbaldehyde. The choice of the primary amine will determine the final product. Both aromatic and aliphatic amines can be used.

General Protocol for Synthesis

This protocol describes a common method using ethanol as the solvent and glacial acetic acid as a catalyst.

Materials:

-

5-Bromo-2-chlorothiophene-3-carbaldehyde

-

Selected primary amine (e.g., aniline, p-toluidine, benzylamine)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of 5-bromo-2-chlorothiophene-3-carbaldehyde in 30 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

-

To this solution, add a stoichiometric equivalent (10 mmol) of the chosen primary amine.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

-

Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates the reaction is proceeding.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

The Schiff base product is often insoluble in cold ethanol and will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the purified product in a vacuum oven or air-dry.

Purification and Characterization

-

Recrystallization: If the product requires further purification, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is recommended.

-

Characterization: The structure and purity of the synthesized Schiff base should be confirmed by standard analytical techniques:

-

FT-IR Spectroscopy: Look for the disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹), and the appearance of a characteristic C=N (imine) stretching band (around 1600-1650 cm⁻¹).[7]

-

¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.

-

¹³C NMR Spectroscopy: A signal corresponding to the carbon of the azomethine group will appear in the range of δ 140-160 ppm.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

-

Quantitative Data Summary

The following table provides typical quantitative data for the synthesis of Schiff bases from substituted thiophene aldehydes. The exact values will vary depending on the specific primary amine used.

| Parameter | Typical Value/Range | Notes |

| Molar Ratio (Aldehyde:Amine) | 1:1 | A slight excess of the amine can sometimes be used to drive the reaction to completion. |

| Catalyst (Glacial Acetic Acid) | 2-3 drops | Acid catalysis speeds up the dehydration of the carbinolamine intermediate. |

| Solvent | Ethanol or Methanol | These solvents are effective at dissolving the reactants and are easy to remove. |

| Reaction Temperature | Reflux (70-80 °C) | Heating is generally required to overcome the activation energy of the reaction. |

| Reaction Time | 2-6 hours | Reaction progress should be monitored by TLC to determine the optimal time. |

| Expected Yield | 70-95% | Yields are dependent on the reactivity of the amine and the purification method. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, consider increasing the reaction time or using a Dean-Stark apparatus to remove water azeotropically. Ensure the starting materials are pure.

-

No Reaction: The reactivity of the primary amine is crucial. Electron-withdrawing groups on the amine can decrease its nucleophilicity and slow down or prevent the reaction. In such cases, a stronger acid catalyst or higher temperatures may be necessary.

-

Product Oily or Difficult to Crystallize: Some Schiff bases are oils at room temperature. In such cases, purification can be achieved by column chromatography on silica gel.

-

Safety: Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of Schiff bases from 5-bromo-2-chlorothiophene-3-carbaldehyde is a versatile and efficient method for generating a library of compounds with significant potential in drug discovery and materials science. The protocols outlined in this document, grounded in established chemical principles, provide a solid foundation for researchers to explore this promising area of synthetic chemistry. Careful attention to reaction conditions and purification techniques will ensure the successful synthesis of high-purity target molecules for further investigation.

References

-

Gupta, A., Arora, E. K., Bhakuni, K., & Sharma, V. (2026). Role of Schiff Bases and their Complexes in Optoelectronic Devices: A Review. Full-text available. [Link]

-

Paleti, G., et al. (2024). Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents. Journal of Young Pharmacists, 16(4). [Link]

-

Kumar, S., & Kumar, A. (2024). Comprehensive Review on Schiff Base Heterocyclic Moiety Conjugates: Synthesis, Reactions and Diverse Applications. International Journal for Multidisciplinary Research, 6(4). [Link]

-

Jadhav, V. D., et al. (2023). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Indian Chemical Society, 100(1), 100827. [Link]

-

Al-Amiery, A. A., et al. (2015). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Journal of Emerging Technologies and Innovative Research, 2(2). [Link]

-

Sehrawat, S., et al. (2022). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. Journal of Molecular Structure, 1269, 133782. [Link]

-

Patel, K. D., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Heliyon, 5(8), e02329. [Link]

-

Bhosale, A., & Baviskar, R. (2024). Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Asian Journal of Research in Chemistry, 17(11), 1025-1031. [Link]

-

Cicek, B., et al. (2021). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. IntechOpen. [Link]

Sources

- 1. Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 2. jetir.org [jetir.org]

- 3. ijfmr.com [ijfmr.com]

- 4. scispace.com [scispace.com]

- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ajrconline.org [ajrconline.org]

Title: Regioselective Functionalization of 5-Bromo-2-chlorothiophene-3-carbaldehyde: A Modular Protocol Guide

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic, regioselective elaboration of 5-Bromo-2-chlorothiophene-3-carbaldehyde , a privileged scaffold for generating trisubstituted thiophene cores common in kinase inhibitors and organic semiconductors.

Introduction & Strategic Analysis

5-Bromo-2-chlorothiophene-3-carbaldehyde presents a unique "orthogonal reactivity" profile. It contains three distinct functional handles—an aryl bromide, an aryl chloride, and an aldehyde—positioned around a thiophene core.

-

C5-Bromine: The most reactive site for Pd-catalyzed oxidative addition.

-

C3-Aldehyde: A versatile electrophile for condensation, reduction, or olefination. Its position ortho to the chlorine provides steric shielding, further deactivating the C2 position.

-

C2-Chlorine: The least reactive site due to the stronger C-Cl bond and steric crowding from the C3-formyl group.

The Engineering Logic:

By exploiting the bond dissociation energy differences (C-Br

Reactivity Map & Workflow Visualization

The following diagram illustrates the reactivity hierarchy and the logical flow of the functionalization sequence.

Figure 1: Reactivity hierarchy showing the stepwise functionalization strategy based on bond energy and sterics.

Application Note 1: Regioselective C5-Arylation (Suzuki-Miyaura)

Objective: Install an aryl group at the C5 position without disturbing the C2-chloride or the C3-aldehyde.

Mechanism: The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the C-Cl bond. The presence of the electron-withdrawing formyl group at C3 lowers the LUMO of the ring, potentially accelerating oxidative addition at both halides, but the bond strength difference ensures >95% selectivity for C5 under controlled temperatures.

Protocol:

| Parameter | Specification |

| Catalyst | Pd(PPh |

| Solvent | 1,4-Dioxane : Water (4:1) |

| Base | Na |

| Temperature | 60–70 °C (Strict control required) |

| Time | 4–6 Hours |

Step-by-Step Procedure:

-

Charge: To a reaction vial, add 5-bromo-2-chlorothiophene-3-carbaldehyde (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Na

CO -

Solvent: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to substrate).

-

Catalyst: Add Pd(PPh

) -

Reaction: Heat to 60 °C . Critical: Do not exceed 80 °C to prevent minor oxidative addition at the C2-Cl bond.

-

Monitor: Check TLC/LCMS at 2 hours. The aldehyde peak (CHO) should remain visible in NMR/IR.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO

Self-Validation:

-

Success: LCMS shows single mass peak corresponding to [M-Br+Ar].

-

Failure (Over-reaction): Presence of bis-arylated product indicates temperature was too high or catalyst load too active (switch to Pd(OAc)

/PPh

Application Note 2: C3-Formyl Functionalization (Reductive Amination)

Objective: Convert the C3-aldehyde into a benzylic amine. This step is best performed after C5 coupling to avoid potential catalyst poisoning by free amines during the first Suzuki step, although the sequence is flexible.

Protocol:

| Parameter | Specification |

| Reagent | Primary or Secondary Amine (1.1 equiv) |

| Reductant | NaBH(OAc) |

| Solvent | DCE (1,2-Dichloroethane) or DCM |

| Additives | Acetic Acid (1-2 drops, catalytic) |

| Temperature | Room Temperature (25 °C) |

Step-by-Step Procedure:

-

Imine Formation: Dissolve the C5-arylated intermediate (from Protocol 1) in DCE (0.2 M). Add the amine and catalytic acetic acid. Stir for 30–60 minutes to pre-form the imine/iminium species.

-

Reduction: Add NaBH(OAc)

in one portion. -

Reaction: Stir at room temperature for 2–4 hours.

-

Quench: Quench with saturated aqueous NaHCO

. -

Workup: Extract with DCM. The C2-Cl bond remains intact under these mild reducing conditions.

Application Note 3: C2-Chloro Activation (Advanced Cross-Coupling)

Objective: Functionalize the sterically hindered and less reactive C2-chloride.

Challenge: The C2 position is "deactivated" (strong C-Cl bond) and "shielded" (ortho-substituent at C3). Standard Pd(PPh

Protocol:

| Parameter | Specification |

| Catalyst | XPhos Pd G2 (2–5 mol%) or Pd |

| Solvent | Toluene or n-Butanol |

| Base | K |

| Temperature | 100–110 °C |

| Time | 12–18 Hours |

Step-by-Step Procedure:

-

Charge: Combine the C2-chloro-C5-aryl intermediate (1.0 equiv), Boronic Acid/Ester (1.5 equiv), and K

PO -

Catalyst: Add XPhos Pd G2 (0.03 equiv).

-

Solvent: Add degassed Toluene (0.1 M).

-

Reaction: Heat to reflux (110 °C).

-

Troubleshooting: If conversion is low, switch solvent to n-Butanol (promotes transmetallation via solubility) or use microwave irradiation at 120 °C for 1 hour.

References

-

Selectivity in Dihalogenated Heterocycles

-

Thiophene Functionalization

-